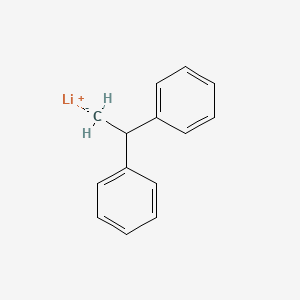![molecular formula C13H20O3 B14486577 2-[2-(tert-Butylperoxy)propan-2-yl]phenol CAS No. 65270-78-2](/img/structure/B14486577.png)
2-[2-(tert-Butylperoxy)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(tert-Butylperoxy)propan-2-yl]phenol is an organic compound with the molecular formula C13H20O2. It is a type of aromatic peroxide, which is known for its stability and reactivity. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butylperoxy)propan-2-yl]phenol typically involves the reaction of phenol with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a rearrangement to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for the efficient production of the compound with high purity. The process also involves the use of advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-Butylperoxy)propan-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxide group to hydroxyl or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
2-[2-(tert-Butylperoxy)propan-2-yl]phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is used in studies related to oxidative stress and its effects on biological systems.
Medicine: Research is being conducted on its potential use as an antioxidant and in the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(tert-Butylperoxy)propan-2-yl]phenol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific application and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide with similar reactivity but different applications.
Cumene hydroperoxide: Another aromatic peroxide with similar properties but used in different industrial processes.
Di-tert-butyl peroxide: A non-aromatic peroxide with similar radical-initiating properties.
Uniqueness
2-[2-(tert-Butylperoxy)propan-2-yl]phenol is unique due to its aromatic structure, which provides additional stability and reactivity compared to non-aromatic peroxides. This makes it particularly useful in applications requiring high stability and controlled reactivity .
Properties
CAS No. |
65270-78-2 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2-tert-butylperoxypropan-2-yl)phenol |
InChI |
InChI=1S/C13H20O3/c1-12(2,3)15-16-13(4,5)10-8-6-7-9-11(10)14/h6-9,14H,1-5H3 |
InChI Key |
BETIPAXOXAMQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


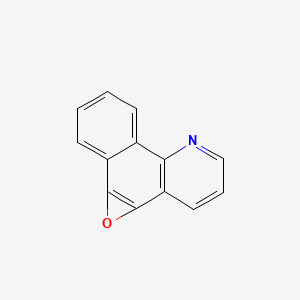
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)

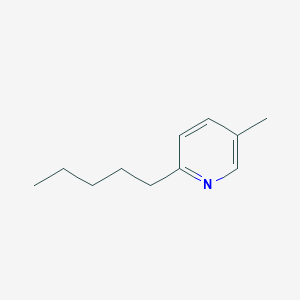
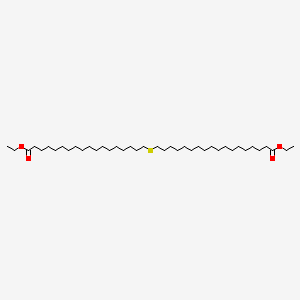
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

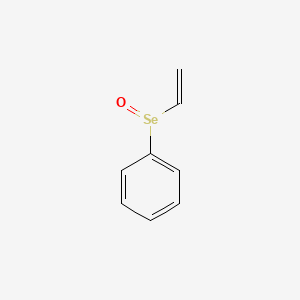

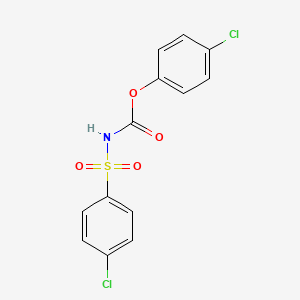
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
